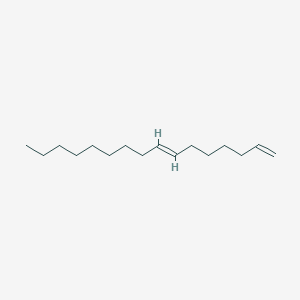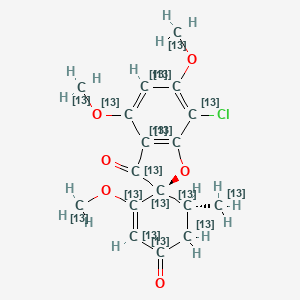
Griseofulvin-13C17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Griseofulvin-13C17 is a labeled analogue of griseofulvin, an antifungal polyketide metabolite primarily produced by ascomycetes. Griseofulvin has been widely used in treating dermatophyte infections since its commercial introduction in 1959 . The labeled compound, this compound, is used in various analytical and research applications due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Griseofulvin-13C17 can be synthesized through a multi-step process involving the incorporation of carbon-13 isotopes into the griseofulvin molecule. The synthetic route typically involves the use of labeled precursors and reagents to achieve the desired isotopic labeling. The reaction conditions must be carefully controlled to ensure the incorporation of the carbon-13 isotopes at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled carbon-13 precursors. The process includes several purification steps to ensure the final product’s high purity and isotopic enrichment. The production methods are designed to be cost-effective and scalable to meet the demand for this compound in research and analytical applications .
Analyse Des Réactions Chimiques
Types of Reactions
Griseofulvin-13C17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different chemical environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dechlorinated or demethylated products .
Applications De Recherche Scientifique
Griseofulvin-13C17 has a wide range of scientific research applications, including:
Mécanisme D'action
Griseofulvin-13C17 exerts its effects by inhibiting fungal cell mitosis and nucleic acid synthesis. It binds to and interferes with the function of spindle and cytoplasmic microtubules by binding to alpha and beta tubulin. This disruption of microtubule function prevents the proper division of fungal cells, leading to their eventual death .
Comparaison Avec Des Composés Similaires
Griseofulvin-13C17 is unique due to its isotopic labeling, which allows for precise analytical and research applications. Similar compounds include:
Griseofulvin: The non-labeled parent compound used primarily as an antifungal agent.
Brominated Griseofulvin Derivatives: These derivatives have been modified to include bromine atoms, enhancing their antifungal activity.
Griseofulvin Enantiomers: These are stereoisomers of griseofulvin with different spatial arrangements of atoms, affecting their biological activity.
This compound stands out due to its specific isotopic labeling, making it a valuable tool in various scientific research fields.
Propriétés
Numéro CAS |
1325307-58-1 |
|---|---|
Formule moléculaire |
C17H17ClO6 |
Poids moléculaire |
369.64 g/mol |
Nom IUPAC |
(4S,5R)-7'-chloro-3,4',6'-tri((113C)methoxy)-5-(113C)methylspiro[(1,2,3,4,5,6-13C6)cyclohex-2-ene-4,2'-1-benzofuran]-1,3'-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1 |
Clé InChI |
DDUHZTYCFQRHIY-ZHYGDYSESA-N |
SMILES isomérique |
[13CH3][13C@@H]1[13CH2][13C](=O)[13CH]=[13C]([13C@]12[13C](=O)[13C]3=[13C](O2)[13C](=[13C]([13CH]=[13C]3O[13CH3])O[13CH3])Cl)O[13CH3] |
SMILES canonique |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


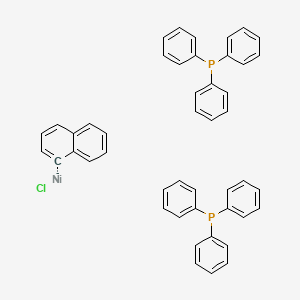

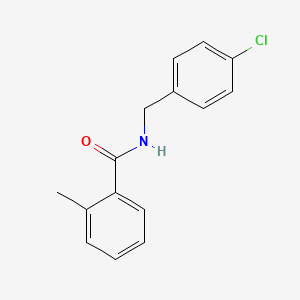
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15088515.png)
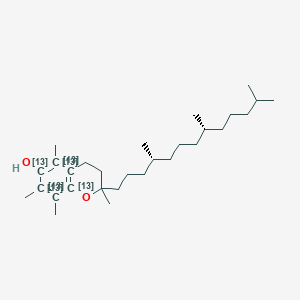



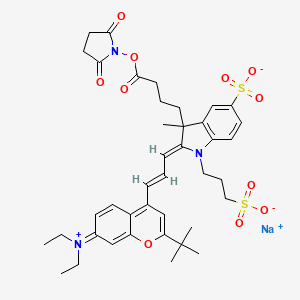
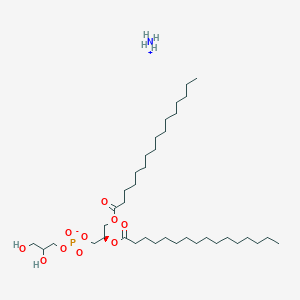
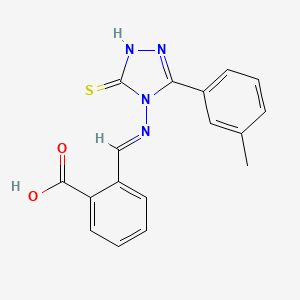
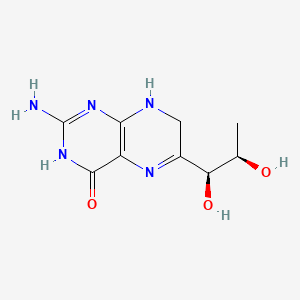
![n-[(1r)-2-Hydroxy-1-phenylethyl]benzamide](/img/structure/B15088590.png)
